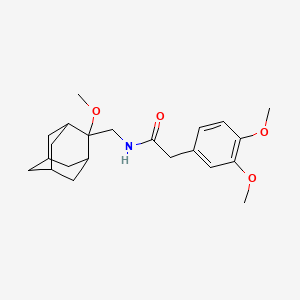

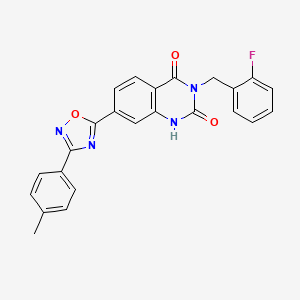

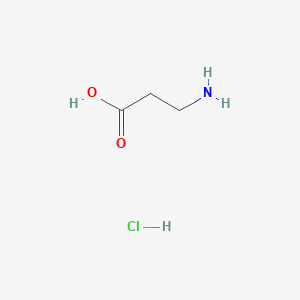

![molecular formula C14H20N2O3S B2355624 N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide CAS No. 1421491-17-9](/img/structure/B2355624.png)

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound belongs to the class of spirocyclic compounds, which are known for their unique structural properties and diverse biological activities.5]undecane-4-carboxamide.

Wissenschaftliche Forschungsanwendungen

Anticancer Research

Thiophene derivatives have been utilized in the synthesis of anticancer agents due to their ability to interact with various biological targets. The thiophene moiety in the compound under discussion could be explored for its efficacy in inhibiting cancer cell growth and proliferation. Research has shown that thiophene-containing compounds can act as kinase inhibitors, which are crucial in the development of anticancer drugs .

Neuroprotective Agents

Compounds with thiophene rings have shown promise as neuroprotective agents. They may offer protection against neurodegenerative diseases by modulating neurotransmitter systems or protecting neural tissue from oxidative stress. This compound’s structure could be investigated for potential applications in treating conditions like Alzheimer’s and Parkinson’s disease .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives make them candidates for developing new antibiotics. The compound could be synthesized and tested against various bacterial and fungal strains to assess its effectiveness as an antimicrobial agent .

Enzyme Inhibition

Thiophene derivatives have been reported to exhibit enzyme inhibitory activities. This compound could be studied for its potential to inhibit enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), which are relevant in conditions such as gastrointestinal disorders and Alzheimer’s disease .

Anti-inflammatory Applications

Due to the anti-inflammatory properties of thiophene compounds, the compound could be valuable in the development of anti-inflammatory drugs. It could be tested for its ability to reduce inflammation in various disease models .

Antioxidant Properties

Thiophene derivatives are known to possess antioxidant properties. This compound could be explored for its potential to scavenge free radicals and protect cells from oxidative damage, which is a contributing factor in many chronic diseases .

Material Science

Beyond medicinal chemistry, thiophene derivatives have applications in material science. They can act as complexing agents for metals and have been used in the development of conductive polymers. The compound’s unique structure could be investigated for its electrical conductivity and stability in various environmental conditions .

Development of Insecticides

Thiophene derivatives have been used in the development of insecticides. The compound’s potential insecticidal properties could be researched, providing a basis for creating safer and more effective pest control solutions .

Wirkmechanismus

Target of Action

The primary targets of this compound are VEGFR-2 and EGFR tyrosine kinases . These are key proteins involved in cell signaling pathways that regulate cell growth and survival. VEGFR-2 is primarily involved in angiogenesis, the formation of new blood vessels, while EGFR is involved in the regulation of cell growth .

Mode of Action

The compound interacts with its targets by binding to the active sites of the VEGFR-2 and EGFR tyrosine kinases . This binding inhibits the activity of these kinases, preventing the phosphorylation of downstream signaling proteins and thus disrupting the signaling pathways they control .

Biochemical Pathways

The inhibition of VEGFR-2 and EGFR tyrosine kinases affects multiple biochemical pathways. Most notably, it disrupts the VEGF and EGF signaling pathways, which are involved in angiogenesis and cell growth, respectively . The downstream effects of this disruption can include reduced angiogenesis and slowed cell growth .

Result of Action

The molecular and cellular effects of the compound’s action include reduced angiogenesis and slowed cell growth . This can lead to a decrease in tumor growth and metastasis in cancerous cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For example, the compound’s solubility in various solvents can affect its absorption and distribution within the body . Additionally, factors such as pH and temperature can affect the compound’s stability and its interaction with its targets .

Eigenschaften

IUPAC Name |

N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3S/c17-13(15-10-12-2-1-9-20-12)16-5-8-19-14(11-16)3-6-18-7-4-14/h1-2,9H,3-8,10-11H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEGFRPUCYFEFCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCO2)C(=O)NCC3=CC=CS3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

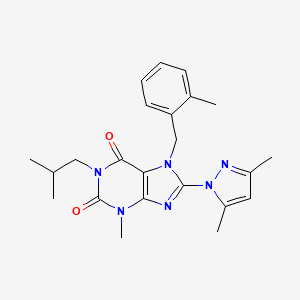

![4-[(4-methylphenyl)methyl]-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2355542.png)

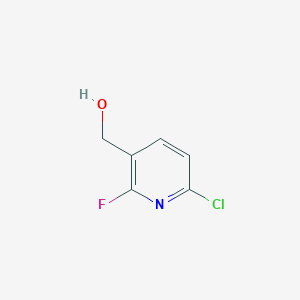

![2-[(E)-2-(2,4-dimethoxyphenyl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B2355554.png)

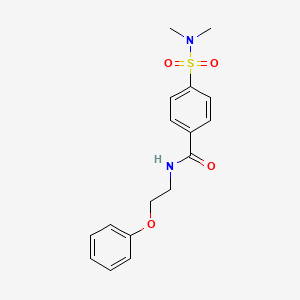

![2-chloro-N-[2-(2-methoxyethoxy)ethyl]-6-(trifluoromethyl)pyridine-4-carboxamide](/img/structure/B2355556.png)

![1-[(5-Chloropyridin-3-yl)methyl]-3,4-dihydro-2H-quinolin-3-amine](/img/structure/B2355558.png)

![1-[(4-Propylphenyl)sulfonyl]piperazine](/img/structure/B2355561.png)